1-Ethyl-4-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid is an organic compound with a complex structure that includes a piperazine ring, an ethyl group, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the nitrophenoxy intermediate: This step involves the reaction of 4-nitrophenol with an appropriate ethylene oxide derivative under basic conditions to form 2-(4-nitrophenoxy)ethanol.
Etherification: The 2-(4-nitrophenoxy)ethanol is then reacted with another ethylene oxide derivative to form 2-[2-(4-nitrophenoxy)ethoxy]ethanol.
Piperazine coupling: The 2-[2-(4-nitrophenoxy)ethoxy]ethanol is then reacted with 1-ethylpiperazine under suitable conditions to form the desired compound.
Oxalate formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohols and piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are the substituted ethers.
Hydrolysis: The major products are the corresponding alcohols and piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy moiety may play a key role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-nitrophenoxy)ethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid: Contains a nitrophenoxy moiety but with different functional groups.
Uniqueness
1-Ethyl-4-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid is unique due to its specific combination of functional groups and the presence of the piperazine ring, which can impart distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-4-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4.C2H2O4/c1-2-17-7-9-18(10-8-17)11-12-22-13-14-23-16-5-3-15(4-6-16)19(20)21;3-1(4)2(5)6/h3-6H,2,7-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCBFDAFYLZPSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOCCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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